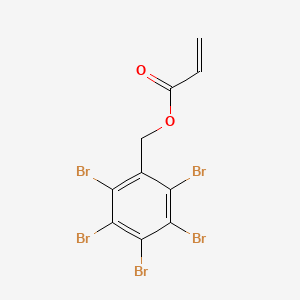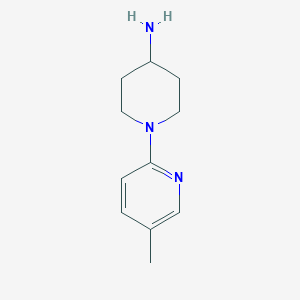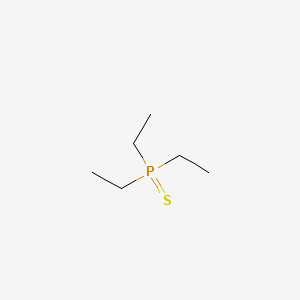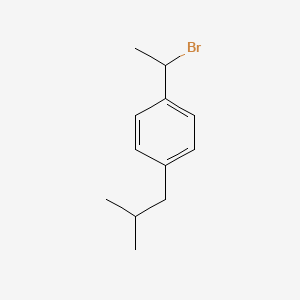
5-(Bromomethylene)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethylene)imidazolidine-2,4-dione is a chemical compound with the molecular formula C4H3BrN2O2 and a molar mass of 190.98 g/mol It is a derivative of imidazolidine-2,4-dione, featuring a bromomethylene group at the 5-position
Mécanisme D'action
- Role : TNKS proteins play essential roles in the Wnt β-catenin pathway and various cellular processes, making them suitable targets for cancer therapy .
- Resulting Changes : This binding inhibits TNKS activity, affecting Wnt signaling and cellular processes .
- Affected Pathways : The Wnt β-catenin pathway is a key target. Dysregulation of this pathway contributes to cancer progression .
Target of Action
Mode of Action
Biochemical Pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethylene)imidazolidine-2,4-dione typically involves the bromination of imidazolidine-2,4-dione derivatives. One common method includes the use of 1,3-dibromo-5,5-dimethyl-imidazolidine-2,4-dione or N-bromosuccinimide as brominating agents, with benzoyl peroxide or 2,2’-azobis(isobutyronitrile) as radical initiators . The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethylene)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethylene group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethylene derivatives, while oxidation reactions may produce brominated imidazolidine-2,4-dione derivatives .
Applications De Recherche Scientifique
5-(Bromomethylene)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings.
Biological Studies: It is employed in studies investigating its biological activity and potential as an antimicrobial or anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Chloromethylene)imidazolidine-2,4-dione
- 5-(Iodomethylene)imidazolidine-2,4-dione
- 5-(Fluoromethylene)imidazolidine-2,4-dione
Uniqueness
5-(Bromomethylene)imidazolidine-2,4-dione is unique due to the presence of the bromomethylene group, which imparts distinct chemical reactivity and properties compared to its halogenated counterparts. This uniqueness can be leveraged in specific applications where bromine’s reactivity is advantageous .
Propriétés
Numéro CAS |
597528-07-9 |
|---|---|
Formule moléculaire |
C4H3BrN2O2 |
Poids moléculaire |
190.98 g/mol |
Nom IUPAC |
5-(bromomethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C4H3BrN2O2/c5-1-2-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) |
Clé InChI |
YOZSOYVCZSKSNP-UHFFFAOYSA-N |
SMILES |
C(=C1C(=O)NC(=O)N1)Br |
SMILES isomérique |
C(=C\1/C(=O)NC(=O)N1)\Br |
SMILES canonique |
C(=C1C(=O)NC(=O)N1)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






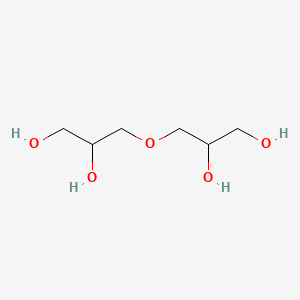
![(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3427416.png)



